molecular formula C15H21NO2 B14176307 tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate CAS No. 923276-11-3

tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate

Cat. No.: B14176307
CAS No.: 923276-11-3
M. Wt: 247.33 g/mol
InChI Key: RHFGAHFKEHUQLD-CYBMUJFWSA-N
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Description

tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate is an organic compound that features a tert-butyl ester group, an amino group, and a phenyl group attached to a pent-4-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate can be achieved through several methods. One common approach involves the reaction of tert-butyl acrylate with a suitable amine and a phenyl-containing compound under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate include:

  • tert-Butyl carbamate
  • tert-Butyl (1R,2R)-2-aminocyclohexylcarbamate
  • tert-Butyl chloride

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various research and industrial applications, where it can serve as a versatile intermediate or active compound .

Properties

CAS No.

923276-11-3

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-5-phenylpent-4-enoate

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13(16)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11,16H2,1-3H3/t13-/m1/s1

InChI Key

RHFGAHFKEHUQLD-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC=CC1=CC=CC=C1)N

Canonical SMILES

CC(C)(C)OC(=O)C(CC=CC1=CC=CC=C1)N

Origin of Product

United States

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